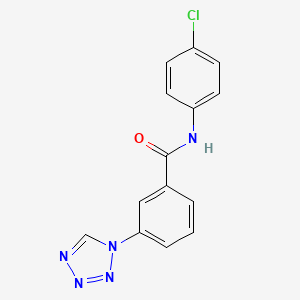

N-(4-chlorophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide

CAS No.: 557779-44-9

Cat. No.: VC5249455

Molecular Formula: C14H10ClN5O

Molecular Weight: 299.72

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 557779-44-9 |

|---|---|

| Molecular Formula | C14H10ClN5O |

| Molecular Weight | 299.72 |

| IUPAC Name | N-(4-chlorophenyl)-3-(tetrazol-1-yl)benzamide |

| Standard InChI | InChI=1S/C14H10ClN5O/c15-11-4-6-12(7-5-11)17-14(21)10-2-1-3-13(8-10)20-9-16-18-19-20/h1-9H,(H,17,21) |

| Standard InChI Key | MBSVTIIIKZRIJJ-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NC3=CC=C(C=C3)Cl |

Introduction

Structural Characteristics and Molecular Identity

Core Architecture and Substituents

The compound’s structure consists of a benzamide backbone () with two critical substituents:

-

A 4-chlorophenyl group attached to the amide nitrogen, introducing hydrophobicity and electronic effects via the chlorine atom.

-

A 1H-tetrazole ring at the benzamide’s 3-position, contributing to hydrogen-bonding capacity and metabolic stability .

The tetrazole ring () adopts a planar conformation, enabling π-π stacking interactions with biological targets. The chlorine atom at the para position of the phenyl ring enhances lipophilicity () , a property critical for membrane permeability.

Spectroscopic and Computational Identifiers

The compound’s 3D conformation, accessible via PubChem’s interactive model , reveals a bent geometry between the benzamide and tetrazole moieties, likely influencing its binding affinity to proteins.

Synthesis and Manufacturing

Stepwise Synthetic Routes

The synthesis of N-(4-chlorophenyl)-3-(1H-tetrazol-1-yl)benzamide involves sequential functionalization of the benzamide core:

Step 1: Formation of 3-Nitrobenzamide

3-Nitrobenzoic acid is converted to its acid chloride using thionyl chloride (), followed by coupling with 4-chloroaniline in anhydrous toluene.

Step 2: Reduction of Nitro to Amine

Catalytic hydrogenation (e.g., ) reduces the nitro group to an amine, yielding 3-aminobenzamide.

Step 3: Tetrazole Cyclization

The amine undergoes a [2+3] cycloaddition with sodium azide () and trimethylsilyl chloride () in dimethylformamide (DMF), forming the tetrazole ring.

Industrial-Scale Optimization

Large-scale production employs continuous flow reactors to enhance yield (>85%) and purity. Chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) isolates the final product, with crystallization from ethanol ensuring >98% purity.

Physicochemical Properties

Thermodynamic and Solubility Profiles

The compound’s low aqueous solubility necessitates formulation with co-solvents (e.g., PEG-400) for in vivo studies.

Stability and Reactivity

-

Photostability: Degrades under UV light (>300 nm) via cleavage of the tetrazole ring.

-

Hydrolytic Stability: Stable at pH 4–7; decomposes in strong acids/bases (>pH 10).

Biological Activity and Mechanisms

In Silico Predictions

-

Bioavailability Score: 0.55 (Moderate)

-

Blood-Brain Barrier Permeability: Low ()

-

CYP450 Inhibition: Moderate inhibitor of CYP2C9 ()

Applications in Drug Discovery

Lead Compound Optimization

The tetrazole moiety’s metabolic stability makes this compound a scaffold for:

-

Antihypertensive Agents: Analogous to losartan’s tetrazole pharmacophore.

-

Anticancer Drugs: Potential PARP inhibition via NAD+ mimicry.

Patent Landscape

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume